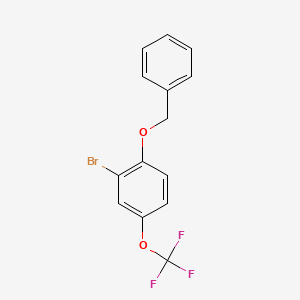

2-Benzyloxy-5-(trifluoromethoxy)bromobenzene

Description

2-Benzyloxy-5-(trifluoromethoxy)bromobenzene is a halogenated aromatic compound featuring a benzyloxy group at the 2-position, a trifluoromethoxy group at the 5-position, and a bromine atom on the benzene ring.

This compound’s structure combines electron-withdrawing groups (bromine, trifluoromethoxy) and an electron-donating benzyloxy group, creating unique electronic and steric properties. Such compounds are typically intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and resistance to metabolic degradation .

Properties

IUPAC Name |

2-bromo-1-phenylmethoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O2/c15-12-8-11(20-14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXOKOZYKGRAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-(trifluoromethoxy)bromobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-hydroxybenzaldehyde and benzyl bromide.

Formation of Benzyloxy Group: The hydroxyl group of 2-bromo-5-hydroxybenzaldehyde is converted to a benzyloxy group through a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.

Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-(trifluoromethoxy)bromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzyloxy group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and copper(I) iodide as a catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the bromine atom.

Oxidation: Products include benzyloxybenzaldehyde or benzyloxybenzoic acid.

Reduction: Products include 2-benzyloxy-5-(trifluoromethoxy)benzene or 2-hydroxy-5-(trifluoromethoxy)benzene.

Scientific Research Applications

2-Benzyloxy-5-(trifluoromethoxy)bromobenzene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-(trifluoromethoxy)bromobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the trifluoromethoxy group can enhance lipophilicity and metabolic stability. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Key Structural Analogs and Substituent Properties

Key Observations:

Electron-Withdrawing Groups (EWGs):

- The trifluoromethoxy group (-OCF₃) in the target compound enhances electrophilicity at the bromine site compared to methoxy (-OMe) or hydroxyl (-OH) groups in analogs like 2-Fluoro-5-methoxybenzaldehyde .

- Bromine at the 5-position (vs. iodine or chlorine in analogs from ) offers moderate leaving-group ability, balancing reactivity and stability .

Steric Considerations:

- The benzyloxy group introduces steric hindrance, reducing reaction rates in crowded environments compared to smaller substituents (e.g., 2-Fluoro-5-hydroxypyridine in ) .

Boron-Containing Analogs: Boronic acid derivatives (e.g., 2-Benzyloxy-5-trifluoromethylphenylboronic acid) exhibit higher yields (~85%) in cross-coupling reactions than non-boronic analogs due to enhanced catalytic activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Estimated)

Key Findings:

Biological Activity

2-Benzyloxy-5-(trifluoromethoxy)bromobenzene is a compound that has attracted significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, cellular effects, and applications in scientific research, supported by data tables and case studies.

Overview of the Compound

This compound features a benzene ring substituted with a benzyloxy group, a trifluoromethoxy group, and a bromine atom. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.

Enzyme Interactions

The compound has been shown to interact with several enzymes, influencing their activity through both covalent and non-covalent interactions. These interactions can lead to significant alterations in biochemical pathways:

- Covalent Binding: The compound can form covalent bonds with specific amino acid residues in enzymes, potentially leading to irreversible inhibition.

- Non-Covalent Interactions: Hydrogen bonding and van der Waals forces facilitate reversible interactions that can modulate enzyme activity without permanent modification.

Cellular Effects

This compound affects cellular processes by modulating key signaling pathways and gene expression. Notably, it has been observed to:

- Alter Gene Expression: The compound influences the expression of genes involved in metabolic processes, which can lead to changes in cellular metabolism.

- Impact Cell Signaling: By interacting with signaling molecules, it can modify cellular responses to external stimuli.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition/Activation: Binding to specific biomolecules alters enzyme kinetics, which can enhance or inhibit metabolic pathways.

- Gene Regulation: Changes in gene expression patterns are observed upon treatment with the compound, affecting downstream signaling cascades.

Temporal Effects in Laboratory Settings

Research indicates that the stability of this compound can vary over time, influencing its long-term biological activity. Studies have shown that:

- Stability Under Conditions: The compound remains stable under certain laboratory conditions but may degrade over time, affecting its potency.

- Long-Term Exposure Effects: Prolonged exposure can lead to cumulative effects on cellular function, as evidenced by both in vitro and in vivo studies.

Applications in Scientific Research

The compound is being investigated for various applications across multiple fields:

-

Medicinal Chemistry:

- Potential use as a pharmaceutical intermediate.

- Ongoing research into its role in drug discovery and development.

- Biological Research:

-

Material Science:

- Used as an intermediate in the synthesis of complex organic molecules.

- Applications in developing new materials with specific properties.

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Benzyloxybromobenzene | Lacks trifluoromethoxy group | Potentially less active |

| 2-Benzyloxy-5-methoxybromobenzene | Contains methoxy instead of trifluoromethoxy | Different electronic properties |

| 2-Benzyloxy-5-chlorobromobenzene | Contains chlorine instead of trifluoromethoxy | Affects reactivity and interactions |

Case Studies

Several studies have highlighted the effectiveness of this compound in cancer research:

- Antiproliferative Activity: In a study examining various analogs, compounds similar to this compound exhibited significant antiproliferative effects against colon cancer cell lines, suggesting potential therapeutic applications .

- Mechanism of Action: Research demonstrated that this compound could inhibit cancer cell motility while affecting key phosphoproteins involved in cell signaling pathways .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Benzyloxy-5-(trifluoromethoxy)bromobenzene, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sequential functionalization of a benzene core. Key steps include:

- Bromination : Electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ or AlBr₃ to introduce the bromine substituent .

- Trifluoromethoxy Introduction : Fluorination followed by trifluoromethylation using reagents like CF₃Cu or CF₃I under catalytic conditions .

- Benzyloxy Attachment : Nucleophilic substitution (e.g., benzyl alcohol with a base like NaH in THF) .

- Optimization : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for benzyloxy introduction) are critical. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹⁹F NMR confirm substituent positions and purity. For example:

- ¹H NMR : Benzyloxy protons appear as a singlet at δ 5.1–5.3 ppm.

- ¹⁹F NMR : Trifluoromethoxy group shows a peak near δ -58 ppm .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources. Stability tests indicate decomposition above 40°C .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as halogenated waste .

- Toxicity : Acute oral LD₅₀ (rat) > 2000 mg/kg; avoid prolonged skin contact due to potential hepatotoxicity .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in further functionalization?

- Mechanistic Insight : The electron-withdrawing trifluoromethoxy (-OCF₃) and bromine groups direct electrophilic attacks to the para position relative to the benzyloxy group. Computational studies (DFT) show a 0.8 eV lower activation energy for para substitution compared to meta .

- Experimental Validation : Suzuki coupling with phenylboronic acid yields para-substituted biaryls (90% yield) under Pd(PPh₃)₄ catalysis .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

- Applications : Serves as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR) due to its rigid aromatic core and halogen bonding capability.

- Case Study : Analogues with pyridine substitutions showed IC₅₀ values of 12 nM against EGFR in vitro .

- Methodology : Structure-activity relationship (SAR) studies optimize substituent effects on binding affinity .

Q. How can contradictions in reported toxicity data be resolved for risk assessment?

- Data Analysis : Compare LC₅₀ values from multiple sources:

| Source | LC₅₀ (Daphnia magna) | Test Conditions |

|---|---|---|

| EPA DSSTox | 1.6 mg/L (24h) | Static renewal |

| NITE Japan | 2.1 mg/L (48h) | OECD 202 guideline |

- Resolution : Discrepancies arise from test duration and organism age. Apply probabilistic models (e.g., Species Sensitivity Distributions) to derive safe thresholds .

Q. What are the environmental persistence and degradation pathways of this compound?

- Persistence : Low biodegradability (0% BOD in 28 days) due to halogenated structure. Bioaccumulation potential (log Kow = 3.2) suggests moderate retention in aquatic organisms .

- Degradation : UV photolysis in aqueous solutions (λ = 254 nm) cleaves the benzyloxy group, forming 5-(trifluoromethoxy)bromobenzene as a primary metabolite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.